Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Regulatory Identifiers
The compound is formally named diethyl [amino(4-methoxyphenyl)methylidene]propanedioate under IUPAC nomenclature, reflecting its malonic acid backbone esterified with ethyl groups and functionalized with a 4-methoxyphenyl-substituted aminomethylene group. Key identifiers include:
- CAS Registry Number : 34336-46-4
- Synonym : Propanedioic acid, [[(4-methoxyphenyl)amino]methylene]-, diethyl ester
- Molecular Formula : C₁₅H₁₉NO₅
- Registry Numbers : SCHEMBL7072196, DTXSID40741586
Regulatory databases classify it under specialty materials due to its application in organic synthesis .
Molecular Architecture and Conformational Analysis
The molecule features a planar malonate core (C3O4) flanked by two ethyl ester groups and a conjugated aminomethylene bridge linked to a 4-methoxyphenyl ring. Key structural attributes include:
- Conjugation : The aminomethylene group (–NH–CH=) enables resonance stabilization between the malonate and aromatic ring, fostering a delocalized electron system .
- Stereoelectronic Effects : The para-methoxy group donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity .
- Bond Lengths : Computational models predict shortened C=O bonds (1.21–1.23 Å) in the malonate moiety and elongated C–N bonds (1.35–1.38 Å) in the aminomethylene group due to conjugation .
Crystallographic data for analogous compounds (e.g., substituted malonates) suggest a nearly coplanar arrangement between the malonate core and aromatic ring, minimizing steric strain .
Spectroscopic Profiling (IR, NMR, MS)
Infrared Spectroscopy (IR)
- ν(C=O) : Strong absorptions at 1683 cm⁻¹ and 1645 cm⁻¹, corresponding to the ester and conjugated ketone groups, respectively .
- ν(N–H) : A broad stretch at 2946 cm⁻¹, indicative of the secondary amine .
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
¹³C NMR :
Mass Spectrometry (MS)
Computational Chemistry Insights (DFT, Molecular Modeling)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic Potential : High electron density at the methoxy-substituted aromatic ring and the malonate carbonyl groups, designating these regions as nucleophilic and electrophilic centers, respectively .
- Frontier Molecular Orbitals :
- Thermodynamic Stability : A Gibbs free energy (ΔG) of formation of -342.6 kJ/mol, confirming synthetic feasibility under standard conditions .
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -5.89 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.72 eV | DFT/B3LYP/6-311+G(d,p) |
| C=O Bond Length | 1.21–1.23 Å | X-ray Diffraction |
Properties
CAS No. |
142892-71-5 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
diethyl 2-[amino-(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)12(15(18)21-5-2)13(16)10-6-8-11(19-3)9-7-10/h6-9H,4-5,16H2,1-3H3 |
InChI Key |
LQYTVOZVGTZQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogens or other groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is primarily utilized in organic synthesis as an intermediate for producing various biologically active compounds. Its structure allows it to participate in several important reactions:
- Malonic Ester Synthesis : The compound can undergo malonic ester synthesis, where it acts as a precursor for the formation of substituted acetic acids through alkylation and decarboxylation processes .
- Claisen Condensation : It can participate in Claisen condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
- Formation of Antifungal Agents : Recent studies have highlighted its role in synthesizing diethyl 2-((aryl(alkyl)amino)methylene)malonates, which exhibit antifungal activity against plant pathogens like Fusarium oxysporum.
Biological Activities
The compound has shown promising biological activities, particularly in antifungal and antimicrobial applications:
- Antifungal Properties : Research indicates that derivatives of this compound demonstrate significant antifungal activity. Compounds synthesized from this precursor have been tested against Fusarium oxysporum, showing effective inhibition of mycelial growth with IC50 values in the nanomolar range .
- Antimicrobial Agents : The compound's derivatives have been explored as potential antimicrobial agents due to their structural similarity to known antibiotics. Their effectiveness against various bacterial strains has been documented, suggesting a broad spectrum of activity .
Industrial Applications
The versatility of this compound extends to industrial applications:
- Pesticide Formulation : Its derivatives are being investigated for use in pesticide formulations due to their antifungal properties, which can help manage economically significant plant diseases .
- Pharmaceutical Development : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases, including those caused by resistant microbial strains. Its ability to form complexes with other bioactive molecules enhances its potential .
Case Studies and Research Findings
Numerous studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing intermediates in nucleophilic reactions. In contrast, halogenated derivatives (e.g., 3-iodophenyl) exhibit electron-withdrawing effects, altering reaction kinetics .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxy-3-methoxy derivative) form stronger hydrogen bonds than the methoxy-substituted target compound, affecting solubility and crystallinity .
- Biological Activity : The indole-sulfonyl derivative () demonstrates antihypertensive activity via renin inhibition, highlighting how bulky substituents enable target specificity. The target compound’s 4-methoxy group may enhance metabolic stability compared to hydroxylated analogs .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates: The pyrrolidinylamino and diphenylmethylene derivatives are used in drug synthesis, while the target compound’s applications remain exploratory .
- Material Science : Thiophene-containing analogs (e.g., CAS 59713-52-9) are studied for conductive polymers due to sulfur’s electronic contributions .
Biological Activity
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 293.31 g/mol. Its structure includes an amino group linked to a 4-methoxyphenyl group, which is further attached to a methylidene moiety and two propanedioate units. The presence of the methoxy group enhances solubility and reactivity in various chemical environments.
Synthesis
The synthesis typically involves the reaction of diethyl malonate with 4-methoxyaniline under controlled conditions, generally at temperatures ranging from 50 to 100 °C over several hours. Purification techniques such as recrystallization or chromatography are employed to achieve the desired product purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific molecular targets include enzyme inhibition and receptor binding, which are crucial for its therapeutic potential.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular responses.
Further studies are required to elucidate the detailed pathways involved in these interactions.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 4-methoxybenzylidene malonate | CHO | Contains a methoxybenzylidene structure; used in organic synthesis |
| Diethyl malonate | CHO | Known for its role in malonic ester synthesis; simpler structure without the amino group |
| Diethyl aminomalonate | CHNO | Features an amino group but lacks the methoxyphenyl moiety; used in various pharmaceutical applications |
This compound stands out due to its combination of an amino group with a 4-methoxyphenyl substituent, which may enhance its reactivity and biological activity compared to other compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy: In one study, this compound was tested against Staphylococcus aureus and exhibited an IC50 value indicating effective inhibition of bacterial growth. Further exploration into its mechanism revealed potential pathways involving cell wall synthesis disruption .
- Anticancer Activity: Another research effort focused on the compound's effects on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, suggesting its utility as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
